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Compound of Interest

Compound Name: 2-Cyano-3-phenylpropionic acid

CAS No.: 5331-42-0

Cat. No.: B1360409 Get Quote

Compound Profile & Significance
IUPAC Name: 2-Cyano-3-phenylpropanoic acid[1]

Common Names:

-Cyanohydrocinnamic acid; Benzylcyanoacetic acid

CAS Registry Number: 5331-42-0

Molecular Formula:

Molecular Weight: 175.18 g/mol

Physical State: White to off-white crystalline solid

Melting Point: 101–103 °C (varies slightly by enantiomeric purity)

Critical Distinction: Researchers must distinguish this compound from

-cyanocinnamic acid (CAS 1011-92-3), which contains an alkene double bond at the

position. The data below is specific to the saturated propionic acid derivative.

Synthesis & Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1360409?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-phenylprop-2-enoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure the integrity of spectroscopic data, the compound is best prepared via the alkylation

of ethyl cyanoacetate followed by controlled hydrolysis. This avoids the contamination often

seen in the reduction of cyanocinnamic derivatives.

Reaction Workflow

Ethyl Cyanoacetate
+ Benzyl Bromide

Alkylation
(NaOEt / EtOH, Reflux)

 SN2 Intermediate:
Ethyl 2-cyano-3-phenylpropionate

 Yield ~85% Hydrolysis
(aq. NaOH, < 40°C)

 Saponification Acidification
(HCl to pH 2)

 Protonation Product:
2-Cyano-3-phenylpropionic Acid

 Precipitation 

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from ethyl cyanoacetate to the target acid.

Detailed Protocol
Alkylation:

Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.

Add ethyl cyanoacetate (1.0 eq) dropwise at 0°C; stir for 30 min.

Add benzyl bromide (1.0 eq) dropwise.

Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Remove solvent, extract with diethyl ether, and distill to obtain Ethyl 2-cyano-3-

phenylpropionate (Intermediate).

Hydrolysis:

Dissolve the intermediate ester in 10% aqueous NaOH (2.5 eq).

Stir at room temperature (or mild heat < 40°C) for 12 hours. Note: Avoid vigorous boiling to

prevent decarboxylation.

Wash the aqueous layer with ether to remove unreacted ester.

Acidify the aqueous layer carefully with 6N HCl to pH 2 while cooling in an ice bath.
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Filter the precipitated white solid and recrystallize from water/ethanol.

Spectroscopic Data
Infrared Spectroscopy (FT-IR)
The IR spectrum is characterized by the distinct nitrile stretch and the broad carboxylic acid

features.

Functional Group

Frequency (

, cm

)

Intensity Assignment

O-H (Acid) 2800 – 3200 Broad, Medium
Carboxylic acid O-H

stretch (H-bonded)

C

N
2250 – 2260 Sharp, Weak/Med

Nitrile stretch

(saturated

-position)

C=O 1710 – 1740 Strong
Carboxylic acid

carbonyl stretch

C=C (Ar) 1450, 1495, 1600 Medium
Aromatic ring skeletal

vibrations

C-O 1200 – 1250 Strong
C-O stretch / O-H

bend coupling

C-H (Ar) 690 – 750 Strong

Mono-substituted

benzene (out-of-plane

bend)

Technical Insight: The nitrile peak at ~2255 cm

is a critical purity marker. If a peak appears at ~2210–2220 cm

(conjugated nitrile), the sample is contaminated with the unsaturated
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-cyanocinnamic acid.

Nuclear Magnetic Resonance (NMR)
Data reported in DMSO-

(common for carboxylic acids) and CDCl

.

H NMR (400 MHz, DMSO-

)

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

)
Assignment

COOH 13.20 Broad Singlet 1H -

Carboxylic

acid proton

(exchangeabl

e)

Ar-H 7.25 – 7.40 Multiplet 5H -
Phenyl ring

protons

-CH 4.15 dd 1H Hz

Methine

proton

adjacent to

CN/COOH

-CH 3.15 – 3.35
Multiplet

(ABX)
2H -

Benzylic

methylene

protons

Note on Stereochemistry: The

-proton and

-protons form an ABX system due to the chiral center at the

-carbon. The
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-protons are diastereotopic, often appearing as complex multiplets rather than a clean doublet.

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
Assignment

168.5 C=O (Carboxylic Acid)

136.8 C-1' (Aromatic ipso)

129.5 C-2', 6' (Aromatic meta)

128.8 C-3', 5' (Aromatic ortho)

127.4 C-4' (Aromatic para)

118.2
C

N (Nitrile)

39.5 -CH (Methine)

35.2
-CH

(Benzylic Methylene)

Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.
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m/z
Relative
Abundance

Fragment
Assignment

Mechanism

175 < 5% [M] Molecular Ion

130 ~20% [M - COOH] -Cleavage / Loss of

Carboxyl group

91 100% (Base Peak)

[C

H

]

Tropylium ion (Benzyl

cleavage)

77 ~15%

[C

H

]

Phenyl cation

Mechanistic Visualization: MS Fragmentation
The following diagram illustrates the primary electron ionization (EI) fragmentation pathway

leading to the base peak.
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Figure 2: Primary fragmentation pathway showing the formation of the dominant tropylium ion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Cyano-3-phenylpropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360409#spectroscopic-data-for-2-cyano-3-
phenylpropionic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-phenylprop-2-enoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-phenylprop-2-enoic-acid
https://www.benchchem.com/product/b1360409#spectroscopic-data-for-2-cyano-3-phenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1360409#spectroscopic-data-for-2-cyano-3-phenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1360409#spectroscopic-data-for-2-cyano-3-phenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1360409#spectroscopic-data-for-2-cyano-3-phenylpropionic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360409?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

